(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate
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Description
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate and related compounds have been the subject of research focusing on their synthesis and structural characterization. For instance, studies have detailed the synthesis and separation of E and Z isomers of similar compounds, with X-ray crystallography used to confirm their structures (Chenna et al., 2008). Another study reported the synthesis of E isomer and crystal structures of E and Z isomers of a related compound, showcasing the importance of structural analysis in understanding these chemicals (Shinkre et al., 2008).
2. Pharmacological Evaluation
Research has also been conducted on the pharmacological evaluation of compounds structurally similar to this compound. A study on verapamil analogues, which share structural similarities, revealed insights into the pharmacological activities of these compounds (Dei et al., 1993).
3. Antioxidant and Anti-Inflammatory Activities
The antioxidant and anti-inflammatory activities of related compounds have been explored in scientific research. One study focused on synthesizing and evaluating the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, providing insights into potential therapeutic applications of these compounds (Madhavi & Sreeramya, 2017).
4. Potential Therapeutic Applications
Another line of research has investigated the therapeutic applications of related compounds. For example, a study examined the effect of a novel chemical similar in structure on atopic dermatitis, highlighting its potential in the treatment of this condition (Kim et al., 2012).
5. Chiral Recognition and Separation Techniques
The chiral recognition abilities of cellulose triphenylcarbamate derivatives, which are related to the compound , have been studied for their potential in chromatographic separation techniques (Okamoto et al., 1986).
6. Crystal Structure and Packing Analysis
Research into the crystal structure and packing analysis of compounds with structural similarities has been conducted. One such study focused on the planarity of the cyclobutane ring in a compound related to this compound, contributing to a deeper understanding of the molecular structure (Shabir et al., 2020).
Properties
IUPAC Name |
[3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-29-21-13-11-17(15-22(21)30-2)12-14-23(27)25-19-9-6-10-20(16-19)31-24(28)26-18-7-4-3-5-8-18/h3-5,7-8,11-15,19-20H,6,9-10,16H2,1-2H3,(H,25,27)(H,26,28)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTLIIINQCIVTQ-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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